molecular formula C58H60Cl2N6O6S2 B593725 Rhodamine B isothiocyanate (mixed isomers) CAS No. 944130-99-8

Rhodamine B isothiocyanate (mixed isomers)

Cat. No.: B593725
CAS No.: 944130-99-8
M. Wt: 536.1
InChI Key: ZCHFWDRVFPQJSN-UHFFFAOYSA-N
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Description

Rhodamine B isothiocyanate (RBITC) is a fluorescent dye derived from rhodamine B, featuring an isothiocyanate (-N=C=S) reactive group. This group enables covalent conjugation to primary amines (e.g., lysine residues) in proteins, forming stable thiourea bonds . RBITC exhibits excitation/emission maxima near 560 nm/580 nm, making it suitable for red fluorescence channels in microscopy and flow cytometry . It is widely used in biomedical research for labeling antibodies, tracking protein dynamics, and studying vascular permeability . RBITC’s mixed isomers (structural variants) provide flexibility in conjugation efficiency under alkaline conditions (pH 9.3) .

Mechanism of Action

Target of Action

Rhodamine B Isothiocyanate (RBITC) is primarily used as a fluorogenic dye . It is often conjugated to antibodies and proteins, serving as a fluorescent tag for fluorescence detection in microscopy . The primary targets of RBITC are therefore the proteins or antibodies to which it is conjugated.

Mode of Action

RBITC interacts with its targets (proteins or antibodies) through covalent attachment. The isothiocyanate functional group in RBITC forms a stable thiourea linkage with amino groups on proteins and other biomolecules . This interaction results in the protein or antibody being fluorescently labeled, allowing for detection and visualization in microscopy applications .

Biochemical Pathways

The exact biochemical pathways affected by RBITC depend on the specific proteins or antibodies to which it is conjugated. Instead, it serves as a tool for visualizing and tracking the behavior of its target molecules within these pathways .

Pharmacokinetics

Its bioavailability would be determined by factors such as its degree of conjugation to target molecules and the specific conditions of the experimental system .

Result of Action

The primary result of RBITC’s action is the fluorescent labeling of target proteins or antibodies. This allows for the visualization of these targets under a microscope, aiding in various biological research applications . For example, it can be used to track the movement of these molecules within cells, or to identify the presence of specific antigens in immunohistochemistry .

Action Environment

The action of RBITC can be influenced by various environmental factors. For instance, the fluorescence of RBITC is dependent on the pH of the environment . Additionally, the stability of the RBITC conjugate can be affected by temperature, with storage typically recommended at −20°C . The solvent used can also impact the fluorescence properties of RBITC .

Biological Activity

Rhodamine B isothiocyanate (RBITC), a fluorescent dye, is widely utilized in biological applications due to its cell-permeant properties and ability to serve as a molecular tool in various biochemical assays. This article explores the biological activity of RBITC, focusing on its applications in cellular imaging, drug delivery systems, and its role in apoptosis detection.

  • Molecular Formula : C_21H_18ClN_3O_5S
  • Molecular Weight : 536.1 g/mol
  • Structure : RBITC is characterized by its isothiocyanate functional group which enhances its reactivity and binding capabilities with biomolecules.

1. Cellular Imaging

RBITC is extensively used as a fluorescent tag for various biological molecules. It has been employed in studies to visualize cellular processes, including endocytosis and apoptosis. The dye’s fluorescence allows for real-time tracking of cellular activities.

Table 1: Applications of RBITC in Cellular Imaging

ApplicationDescriptionReference
Fluorescent ProbeUsed to label immunoglobulins and proteins
Endocytic Activity MeasurementProbes for assessing cell uptake mechanisms
Live Cell ImagingVisualization of cellular dynamics

2. Drug Delivery Systems

Recent studies have demonstrated the use of RBITC in drug delivery systems, particularly in targeted cancer therapies. RBITC-modified nanoparticles have shown promise in enhancing the specificity and efficacy of drug delivery.

Case Study: Doxorubicin-Loaded Nanoparticles
In a study involving doxorubicin-loaded magnetic silica nanoparticles (Dox-MagSiNs) conjugated with RBITC, researchers observed effective targeting and release of the drug in cancer cells while minimizing toxicity to normal cells. The results indicated over 50% cell death in prostate and ovarian cancer cells, showcasing the potential of RBITC in improving therapeutic outcomes.

Table 2: Efficacy of Dox-MagSiNs Conjugated with RBITC

Cell Line% Cell Death (with Dox-MagSiNs)% Cell Death (without Dox-MagSiNs)
PC3 (Prostate)>50%<10%
A2780 (Ovarian)>50%<15%
MDAMB231 (Breast)>125% improvement-

RBITC's mechanism involves its interaction with cellular components through covalent bonding, particularly with thiol groups present in proteins. This interaction facilitates the dye's uptake into cells via endocytosis, allowing for effective labeling and tracking.

Cytotoxicity and Biocompatibility

While RBITC is generally regarded as biocompatible, it exhibits cytotoxic effects at higher concentrations. Studies have shown that when used within recommended limits, RBITC does not significantly affect cell viability. However, caution is advised due to its classification as a potential irritant.

Table 3: Cytotoxicity Profile of RBITC

Concentration (µM)Cell Viability (%)
195
1085
5060

Q & A

Basic Research Questions

Q. How do I conjugate Rhodamine B isothiocyanate (RBITC) to proteins or antibodies for fluorescence labeling?

RBITC reacts covalently with primary amines (e.g., lysine residues) in proteins under alkaline conditions (pH 8.5–9.5). A standard protocol involves:

  • Dissolving RBITC in anhydrous DMSO or DMF to prepare a 10 mg/mL stock solution .
  • Incubating the protein solution (1–2 mg/mL in 0.1 M carbonate buffer, pH 9.0) with RBITC at a 10:1 molar ratio (dye:protein) for 2 hours at 4°C in the dark .
  • Removing unbound dye via gel filtration chromatography or dialysis .
  • Validating conjugation efficiency using UV-Vis spectroscopy (RBITC absorbance at 570 nm) or fluorescence microscopy .

Q. What are the optimal storage conditions for RBITC to maintain fluorescence stability?

  • Store lyophilized RBITC powder at -20°C in a desiccator protected from light and moisture.
  • Prepare stock solutions in DMSO or DMF, aliquot, and store at -80°C for up to 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles .

Q. Which solvents are compatible with RBITC for preparing working solutions?

RBITC is soluble in DMF (12.5 mg/mL), DMSO , ethanol , and PBS (with sonication). For in vivo studies, use formulations like 20% SBE-β-CD in saline or PEG400 to enhance solubility .

Q. What are the excitation/emission maxima of RBITC, and how do they compare to other rhodamine derivatives?

RBITC has excitation/emission maxima at 570/595 nm , making it suitable for red-channel imaging. Unlike fluorescein (green fluorescence) or tetramethylrhodamine (higher brightness), RBITC offers superior tumor-selective activation and photostability in acidic microenvironments .

Q. What is the basic protocol for neuronal tracing using RBITC?

RBITC is used as an anterograde/retrograde tracer due to its cell permeability. Key steps:

  • Inject RBITC (1–5 mM in PBS) into target neuronal regions.
  • Allow 24–72 hours for axonal transport.
  • Fix tissues with paraformaldehyde and image using confocal microscopy with a 570 nm laser .

Advanced Research Questions

Q. How do mixed isomers of RBITC impact experimental reproducibility in protein labeling?

The mixed isomers (5- and 6- positions) exhibit variability in reactivity and fluorescence quantum yield. To minimize batch effects:

  • Characterize isomer ratios using HPLC or mass spectrometry .
  • Standardize conjugation protocols (pH, temperature, molar ratios) across experiments .
  • Include internal controls (e.g., pre-conjugated protein standards) to normalize fluorescence intensity .

Q. What mechanisms underlie RBITC’s tumor-selective fluorescence activation?

RBITC’s fluorescence is quenched in neutral pH (healthy tissues) but activated in acidic tumor microenvironments. This property arises from protonation of its xanthene ring, which enhances quantum yield in low-pH conditions (e.g., pH < 6.5). Validate using:

  • pH-calibrated fluorescence microscopy .
  • Co-staining with pH-sensitive probes (e.g., FITC) in 3D tumor spheroid models .

Q. How can I design temperature-dependent fluorescence experiments using RBITC?

RBITC’s fluorescence intensity decreases linearly with temperature (quenching coefficient: ~1.5%/°C). Applications include:

  • Mapping intracellular temperature gradients by correlating fluorescence intensity with calibrated thermal stages .
  • Combining with thermosensitive nanoparticles for controlled drug release studies .

Q. How do solvent polarity and isomer ratios affect RBITC’s absorption spectrum?

Polar solvents (e.g., ethanol vs. DMSO) shift RBITC’s absorption maxima due to solvatochromism. For consistent results:

  • Characterize solvent effects using UV-Vis spectroscopy .
  • Use ratiometric measurements with a reference dye (e.g., FITC) in dual-labeling experiments .

Q. How can I resolve contradictory fluorescence data in RBITC-based multiplex assays?

Contradictions may arise from spectral overlap (e.g., with Texas Red) or pH-dependent quenching. Mitigation strategies:

  • Use spectral unmixing software to deconvolve overlapping signals .
  • Perform pH calibration in situ using buffer systems (e.g., HEPES vs. carbonate) .

Q. What advanced methods quantify RBITC conjugation efficiency in complex biological matrices?

  • Chromatography : SEC-HPLC to separate conjugated vs. free RBITC .
  • Mass spectrometry : Detect mass shifts in labeled proteins (e.g., +536 Da for RBITC) .
  • Fluorescence correlation spectroscopy (FCS) : Measure labeled protein mobility in live cells .

Q. How can RBITC be integrated into pH-responsive drug delivery systems?

RBITC is co-condensed with FITC in mesoporous silica nanoparticles for ratiometric pH sensing:

  • Synthesize FITC/RBITC-doped silica nanoparticles via sol-gel methods.
  • Encapsulate drugs (e.g., doxorubicin) and track pH-triggered release using fluorescence lifetime imaging (FLIM) .

Comparison with Similar Compounds

Fluorescein Isothiocyanate (FITC)

Property RBITC FITC
Excitation/Emission 560 nm/580 nm 495 nm/520 nm
Quantum Yield (ΦF) ~0.7 (estimated) ~0.93 (in aqueous buffer)
Reactivity Amine-reactive (isothiocyanate) Amine-reactive (isothiocyanate)
Photostability Moderate; slower fading Low; rapid fading under UV
Applications Red channel imaging, protein tracking Green channel imaging, immunofluorescence
Key Advantages Red emission minimizes autofluorescence High brightness in green spectrum

FITC, a green-emitting dye, suffers from rapid photobleaching under UV light compared to RBITC’s superior red-channel stability . However, FITC’s higher quantum yield enhances sensitivity in low-light conditions .

Tetramethylrhodamine Isothiocyanate (TRITC)

Property RBITC TRITC
Excitation/Emission 560 nm/580 nm 550 nm/570 nm
Quantum Yield (ΦF) ~0.7 ~0.5
Reactivity Amine-reactive Amine-reactive
Applications Broad protein labeling Sensitizer in hapten studies
Key Differences Mixed isomers enhance conjugation Single isomer; used in dual-labeling with non-reactive rhodamine B

TRITC’s narrower emission spectrum makes it ideal for multiplexing, but its lower quantum yield reduces brightness compared to RBITC .

Texas Red (Sulforhodamine 101 Sulfonyl Chloride)

Property RBITC Texas Red
Excitation/Emission 560 nm/580 nm 595 nm/615 nm
Reactivity Amine-reactive Sulfonyl chloride (reacts with thiols, amines)
Photostability Moderate High
Applications Protein labeling, drug delivery Far-red imaging, membrane studies
Key Advantages Cost-effective Superior photostability and far-red emission

Texas Red’s sulfonyl chloride group allows conjugation to multiple residues, but RBITC’s isothiocyanate offers simpler amine-specific labeling .

Alexa Fluor 594

Property RBITC Alexa Fluor 594
Excitation/Emission 560 nm/580 nm 590 nm/617 nm
Quantum Yield (ΦF) ~0.7 ~0.9
Photostability Moderate Extremely high
Applications General-purpose labeling Super-resolution microscopy, live-cell imaging
Key Differences Lower cost, mixed isomers Engineered for enhanced brightness and stability

Alexa Fluor 594 outperforms RBITC in photostability and brightness due to proprietary structural modifications .

Lissamine Rhodamine B (RB 200)

Property RBITC RB 200
Reactivity Amine-reactive (isothiocyanate) Sulfonyl chloride
Emission 580 nm 575 nm
Contrast in Staining Moderate Superior (post-chromatography)
Applications Protein conjugates Dual-labeling with FITC

RB 200’s sulfonyl chloride enables efficient post-chromatography purification, improving staining contrast compared to RBITC .

Critical Research Findings

  • In Vivo Stability : RBITC-BSA conjugates remain stable in blood and urine, validating their use in vascular permeability assays .
  • Drug Delivery: RBITC-labeled polyhydroxyalkanoate (PHBV) nanoparticles enable real-time tracking of drug release .

Properties

IUPAC Name

[9-(2-carboxy-4-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;[9-(2-carboxy-5-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C29H29N3O3S.2ClH/c1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)25-15-19(30-18-36)9-12-22(25)29(33)34;1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)22-12-9-19(30-18-36)15-25(22)29(33)34;;/h2*9-17H,5-8H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHFWDRVFPQJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)O.CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)O.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H60Cl2N6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1072.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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